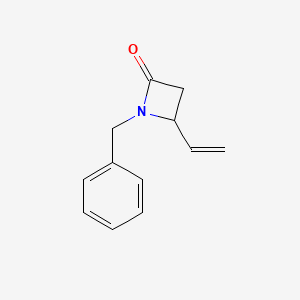![molecular formula C15H13N B14666655 2,3-Dimethylbenzo[h]quinoline CAS No. 37069-37-7](/img/structure/B14666655.png)
2,3-Dimethylbenzo[h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzo[h]quinoline can be synthesized through several methods. One common approach involves the Friedländer annulation reaction, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide. This reaction proceeds under basic conditions and results in the formation of the quinoline ring .
Another method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals or Brønsted acids, depending on the substituents present at the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-diones.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinoline-2,3-diones, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylbenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In cancer cells, it can induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:
Benzo[h]quinoline: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical properties and reactivity.
2,4-Dimethylbenzo[h]quinoline: Has methyl groups at the 2 and 4 positions, leading to variations in its electronic and steric properties.
Benzo[c]acridine: Contains an additional fused ring, which significantly alters its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
37069-37-7 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2,3-dimethylbenzo[h]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-13-8-7-12-5-3-4-6-14(12)15(13)16-11(10)2/h3-9H,1-2H3 |
InChI-Schlüssel |
BARSWBXDPGYTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
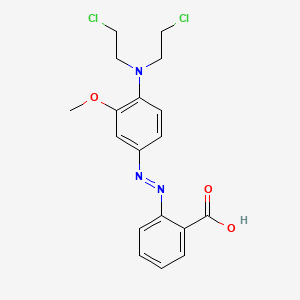
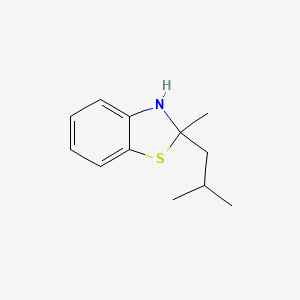
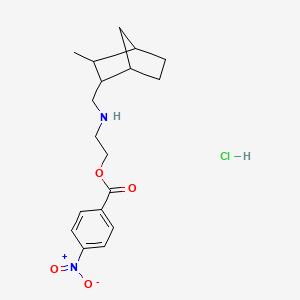

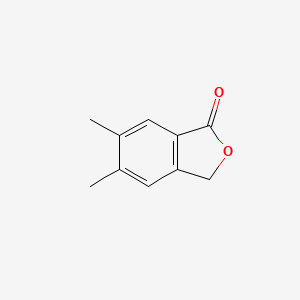
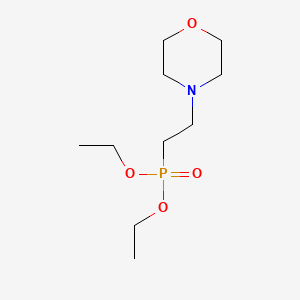
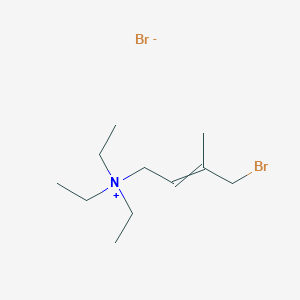
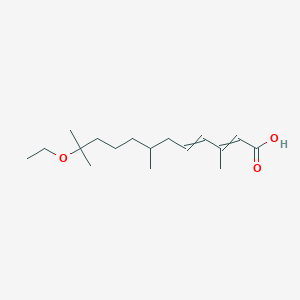
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
